molecular formula C18H20N2O3 B1236399 AR-42

AR-42

カタログ番号: B1236399
分子量: 312.4 g/mol
InChIキー: LAMIXXKAWNLXOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.

化学反応の分析

AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:

The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .

科学的研究の応用

Antitumor Activity

AR-42 has demonstrated significant antitumor activity across various cancer types. Below is a summary of its applications in specific cancers:

Cancer Type Mechanism of Action Key Findings
Pancreatic Cancer Induces G2/M arrest and apoptosis.Inhibited cell proliferation and reduced tumor growth in xenograft models .
Acute Myeloid Leukemia Suppresses NF-κB activation; induces apoptosis.Exhibited selective toxicity towards leukemic stem cells without affecting normal progenitor cells .
Multiple Myeloma Induces apoptosis via histone hyperacetylation.Demonstrated potent growth inhibition in vitro with IC50 values ranging from 16–30 nM .
Vestibular Schwannomas Induces cell cycle arrest and decreases phosphorylated Akt.Showed significant growth inhibition in xenograft models .
Adult T-cell Leukemia/Lymphoma Targets both tumor cells and the bone microenvironment.Combined treatment with zoledronic acid reduced tumor growth and promoted new bone formation .

Pancreatic Cancer

In a study focusing on pancreatic cancer cells, this compound was found to inhibit cell proliferation by inducing G2/M cell cycle arrest and apoptosis. The treatment led to increased levels of ROS and DNA damage markers, indicating its potential as a therapeutic agent for this aggressive cancer type .

Acute Myeloid Leukemia

This compound was identified as an effective agent against acute myeloid leukemia by suppressing NF-κB activation and inducing apoptosis specifically in leukemic stem cells. This selectivity suggests its potential for treating hematological malignancies without harming normal hematopoietic cells .

Vestibular Schwannomas

Research indicated that this compound inhibited the growth of vestibular schwannoma cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound decreased phosphorylated Akt levels, suggesting a pathway through which this compound exerts its effects on tumor growth .

Clinical Trials

This compound is currently undergoing clinical trials for various malignancies, including hematological cancers and solid tumors. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which AR-42 exerts its antitumor effects?

This compound, a pan-HDAC inhibitor, induces antitumor effects via:

  • Histone hyperacetylation : Leading to chromatin remodeling, cell cycle arrest (G2/M phase), and apoptosis .
  • Downregulation of pro-survival pathways : Inhibition of STAT3, Akt, and ERK signaling in esophageal squamous cell carcinoma (ESCC) .
  • Anti-angiogenesis : Suppression of endothelial cell migration, invasion, and tube formation at IC50 ~2 μM in HUVECs .

Key assays: MTT (viability), colony formation, flow cytometry (apoptosis), scratch wound/transwell assays (migration) .

Q. What in vitro assays are commonly used to assess this compound’s efficacy in hematologic malignancies?

  • MTT assay : Determines IC50 values (e.g., 0.61 μM in B-cell lymphoma cell lines) .
  • Caspase-3/7 activity assays : Quantifies apoptosis induction via PARP cleavage .
  • HDAC activity profiling : Western blotting for acetylated histones (H3/H4) and tubulin .
  • Co-culture with stromal cells : Evaluates resistance mechanisms in chronic lymphocytic leukemia (CLL) .

Example data:

Cell LineIC50 (48 hr)Key Pathway AffectedReference
JeKo-1 (MCL)0.61 μMSTAT3, caspase-8 cleavage
MM.1S (Myeloma)0.1–0.2 μMCD44 downregulation

Q. How does this compound enhance sensitivity to lenalidomide in multiple myeloma?

This compound reduces CD44 expression (a mediator of cell adhesion-mediated drug resistance) via:

  • Epigenetic modulation : HDAC inhibition decreases CD44 mRNA/protein levels (24-hr treatment, dose-dependent) .
  • MicroRNA regulation : Upregulation of miR-9-5p, which targets CD44 .
  • In vivo validation : Immunohistochemistry shows reduced CD44 in xenografts (50 mg/kg, biweekly dosing) .

Advanced Research Questions

Q. How does this compound’s HDAC isoform selectivity influence its therapeutic profile?

  • HDAC5 inhibition : Critical in hepatocellular carcinoma (HCC), where this compound increases histone H3 acetylation, inducing p53/PUMA-mediated apoptosis (IC50 0.9 μM) .
  • HDAC6 inhibition : Disrupts HSP90 chaperone function, degrading client proteins (e.g., FLT-3) in AML .
  • Class IIA HDAC sparing : May explain reduced toxicity compared to vorinostat in phase I trials .

Contradiction: Preclinical efficacy in hematologic models (3–6x lower IC50 vs. vorinostat) did not fully translate to clinical outcomes, suggesting tumor microenvironment interactions.

Q. What methodologies resolve contradictions in this compound’s preclinical vs. clinical anti-cachexia data?

  • RNA-seq/cytokine profiling : In C-26 tumor-bearing mice, this compound downregulates IL-6, LIF, and IL-6Rα in muscle, reversing procachexia pathways .
  • Metabolomic profiling : this compound uniquely preserves muscle mass by modulating HDAC-dependent metabolic pathways (e.g., fatty acid oxidation) .
  • Dose optimization : Preclinical studies used 50 mg/kg (oral, every other day), while clinical trials identified MTD at 40 mg/day with manageable toxicity .

Q. How does this compound synergize with cisplatin in bladder cancer?

  • Mechanistic synergy : this compound enhances DNA damage by inhibiting HDAC1/2, impairing repair pathways (e.g., BRCA1) .
  • In vivo validation : Subcutaneous xenografts show 60% tumor growth reduction with this compound + cisplatin vs. monotherapy .
  • Resistance mitigation : this compound reduces NF-κB activation, bypassing cisplatin-induced survival signaling .

Q. What experimental models validate this compound’s anti-angiogenic effects?

  • Zebrafish angiogenesis assay : Quantifies intersegmental vessel inhibition (IC50 ~1.25 μM) .
  • Matrigel tube formation assay : this compound disrupts endothelial network formation at ≥1.25 μM .
  • Subcutaneous xenografts : this compound reduces microvessel density (CD31 staining) in ESCC models .

Q. Methodological Considerations

Q. How to design dose-escalation studies for this compound in solid tumors?

  • Phase I trial design : 3+3 escalation (oral, daily dosing) with MTD determination (40 mg/day) .
  • Toxicity monitoring : Focus on hematologic (thrombocytopenia) and gastrointestinal adverse events .
  • Biomarker integration : Serial HDAC activity assays in PBMCs or tumor biopsies to confirm target engagement .

Q. What transcriptomic approaches identify this compound-responsive genes in pancreatic cancer?

  • nCounter gene expression analysis : 511-gene panel revealed this compound downregulates mutant p53 and upregulates miR-125b/miR-30d .
  • miRNA NanoString profiling : Identified 51 differentially expressed miRNAs (e.g., miR-9-5p) post-AR-42 treatment .

Q. How to assess this compound’s impact on leukemic stem cells (LSCs)?

  • Flow cytometry : Isolate CD34+/CD38− LSCs and quantify apoptosis via Annexin V/PI .
  • Functional assays : Colony-forming unit (CFU) assays to compare this compound vs. SAHA in LSC eradication .
  • In vivo models : NSG mice engrafted with primary AML cells show reduced LSC burden (this compound 25 mg/kg, oral) .

特性

分子式

C18H20N2O3

分子量

312.4 g/mol

IUPAC名

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)

InChIキー

LAMIXXKAWNLXOC-UHFFFAOYSA-N

正規SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

同義語

HDAC-42

製品の起源

United States

Synthesis routes and methods

Procedure details

Compound 3 (6.1 g; 15.2 mmol) was dissolved in 1:1 methanol/THF (120 ml), and 10% palladium on charcoal (0.6 g, 10% w/w) was added. The mixture was treated with hydrogen under atmospheric pressure for 2 h, and filtered. The solvent was evaporated and the residue was recrystallized with ethyl acetate, yielding 4.2 g (90% yield).
Name
Compound 3
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。